Product packaging for 4-(4-Bromofuran-2-yl)pyridine(Cat. No.:CAS No. 828929-04-0)

4-(4-Bromofuran-2-yl)pyridine

Cat. No.: B8601993
CAS No.: 828929-04-0
M. Wt: 224.05 g/mol
InChI Key: QSFXYLROOODCOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromofuran-2-yl)pyridine is a versatile bifunctional heteroaromatic building block specifically designed for pharmaceutical research and materials science. Its molecular structure incorporates both pyridine and furan rings, a combination known in medicinal chemistry to enhance biological activity . The bromine substituent on the furan ring serves as a reactive handle for further synthetic elaboration via cross-coupling reactions, such as Suzuki reactions, enabling the construction of more complex molecular architectures . Furan-pyridine hybrid compounds have demonstrated a wide spectrum of pharmacological properties in research, including notable antimicrobial, antiviral, and anticancer activities . These fused heterocyclic systems are frequently explored as inhibitors for various biological targets, such as nicotinic acetylcholine receptors, CLKs, and e1F4A, which are relevant in oncology and neurology . The presence of the pyridine nucleus also improves the molecule's water solubility, which is a valuable trait in drug design . This compound is intended for use in cross-coupling methodologies, cycloaddition reactions, and as a precursor in the synthesis of multicyclic compounds for biological evaluation . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B8601993 4-(4-Bromofuran-2-yl)pyridine CAS No. 828929-04-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

828929-04-0

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

4-(4-bromofuran-2-yl)pyridine

InChI

InChI=1S/C9H6BrNO/c10-8-5-9(12-6-8)7-1-3-11-4-2-7/h1-6H

InChI Key

QSFXYLROOODCOI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=CO2)Br

Origin of Product

United States

Synthetic Methodologies for 4 4 Bromofuran 2 Yl Pyridine and Its Precursors

Direct Synthesis Approaches to the 4-(4-Bromofuran-2-yl)pyridine Core

The direct construction of the this compound framework involves two main strategies: the formation of the carbon-carbon bond between the furan (B31954) and pyridine (B92270) rings, and the formation of the furan ring itself from acyclic precursors already bearing the pyridine moiety.

Cross-Coupling Reactions in the Formation of the Furan-Pyridine Linkage

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a powerful tool for the formation of the pivotal C-C bond between the furan and pyridine rings.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl linkages. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. For the synthesis of the 4-(furan-2-yl)pyridine (B1269100) core, two main disconnection approaches can be envisioned:

Approach A: Coupling of a 4-pyridylboronic acid or its ester with a 2,4-dibromofuran (B1626847). This approach would directly install the pyridine ring at the 2-position of the furan. The regioselectivity of the coupling would be crucial, favoring reaction at the more reactive 2-position of the dibromofuran.

Approach B: Coupling of a furan-2-boronic acid with a 4-halopyridine, followed by selective bromination of the resulting 4-(furan-2-yl)pyridine.

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0). Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or more electron-rich and bulky ligands, are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. A variety of bases, including carbonates (e.g., Na₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), are used to activate the boronic acid. The reaction is commonly carried out in solvents like dioxane, toluene, or dimethylformamide (DMF), often with the addition of water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Coupling PartnersCatalystLigandBaseSolvent
4-Pyridylboronic acid + 2,4-DibromofuranPd(PPh₃)₄-K₂CO₃Dioxane/H₂O
Furan-2-boronic acid + 4-Bromopyridine (B75155)Pd(OAc)₂PPh₃Na₂CO₃Toluene/H₂O

Beyond the Suzuki-Miyaura coupling, several other palladium-catalyzed reactions can be employed to construct the furan-pyridine linkage. These alternatives offer different reactivity profiles and may be advantageous depending on the availability of starting materials and the desired functional group tolerance.

Stille Coupling: This reaction involves the coupling of an organotin reagent with an organohalide. For instance, the reaction of 4-(tributylstannyl)pyridine (B55037) with 2,4-dibromofuran in the presence of a palladium catalyst could yield the desired product. While effective, the toxicity of organotin compounds is a significant drawback. pearson.comharvard.edu

Negishi Coupling: This method utilizes organozinc reagents, which are generally more reactive than organoboranes and organostannanes. The coupling of a 4-pyridylzinc halide with 2,4-dibromofuran would be a viable route.

Hiyama Coupling: This reaction employs organosilicon compounds, which are activated by a fluoride (B91410) source. A 4-pyridylsilane could be coupled with 2,4-dibromofuran under palladium catalysis.

Direct C-H Arylation: This modern approach involves the direct coupling of a C-H bond of one aromatic ring with a C-X bond of another. For the synthesis of the 4-(furan-2-yl)pyridine precursor, the direct arylation of furan with a 4-halopyridine could be considered. This method is highly atom-economical as it avoids the pre-functionalization of the furan ring.

Ring-Forming Cyclization Reactions Incorporating Bromo-Substituted Furan or Pyridine Moieties

An alternative to forming the C-C bond between pre-existing rings is to construct the furan ring from acyclic precursors that already contain the pyridine moiety.

Paal-Knorr Furan Synthesis: This classical method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound to form a furan. wikipedia.orgdbpedia.orgalfa-chemistry.comorganic-chemistry.org To synthesize a 2-(pyridin-4-yl)furan derivative, a 1-(pyridin-4-yl)-1,4-dicarbonyl compound would be required. Subsequent bromination at the 4-position of the furan ring would then be necessary. A variation could involve using a pre-brominated 1,4-dicarbonyl precursor. researchgate.net

Feist-Benary Furan Synthesis: This reaction involves the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base to yield a substituted furan. By carefully selecting the starting materials to include a pyridine substituent, this method could potentially be adapted for the synthesis of the target framework.

Strategies for Selective Bromination and Functionalization of Furan and Pyridine Rings

The introduction of the bromine atom at the C4-position of the furan ring is a key step. This can be achieved either by using a pre-brominated furan precursor in a cross-coupling reaction or by selective bromination of a 4-(furan-2-yl)pyridine intermediate.

The direct bromination of 4-(furan-2-yl)pyridine presents a regioselectivity challenge. The furan ring is generally more susceptible to electrophilic substitution than the pyridine ring. Within the furan ring, the C5-position is typically the most reactive towards electrophiles, followed by the C2-position. Therefore, direct bromination with reagents like N-bromosuccinimide (NBS) or bromine (Br₂) would likely lead to a mixture of products, with bromination at the C5-position of the furan ring being a major side reaction. researchgate.net

To achieve selective bromination at the C4-position, a multi-step approach might be necessary. This could involve:

Blocking of the C5-position: Introduction of a removable protecting group at the C5-position of the furan ring.

Bromination at the C4-position: Electrophilic bromination of the C5-protected intermediate.

Removal of the protecting group: Deprotection to yield the desired 4-bromo-substituted product.

Alternatively, a lithiation-bromination sequence could offer better regiocontrol. Directed ortho-metalation strategies, where a directing group on the pyridine or a pre-existing substituent on the furan guides the lithiation to a specific position, could be explored.

Synthesis of Advanced Intermediates Bearing the this compound Framework

The bromine atom in this compound serves as a versatile handle for further functionalization, allowing for the synthesis of a wide range of more complex molecules. The pyridine nitrogen also offers a site for reactions such as N-oxidation or quaternization.

The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents at the C4-position of the furan ring.

Suzuki-Miyaura Coupling: Reaction with various aryl- or heteroarylboronic acids can introduce new aromatic systems. libretexts.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines, amides, or other nitrogen nucleophiles. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgrsc.org

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes. wikipedia.orgorganic-chemistry.orgsoton.ac.uk

Stille Coupling: Coupling with organostannanes provides another route to introduce various carbon-based substituents. nih.govwikipedia.org

These transformations significantly expand the chemical space accessible from this compound, making it a valuable building block for the synthesis of advanced intermediates in drug discovery and materials science.

Preparation of Bromo-Furan Precursors, e.g., 4-bromofuran-2-carbaldehyde

The synthesis of this compound typically utilizes a pre-brominated furan building block, with 4-bromofuran-2-carbaldehyde being a common and logical precursor. The aldehyde group at the 2-position serves as a synthetic handle or can be part of the final structure, while the bromine at the 4-position is crucial for the target molecule's identity.

The preparation of regioselectively substituted furans is influenced by the electronic properties of existing substituents. For a furan ring already containing an electron-withdrawing group like a carbaldehyde at the C2 position, electrophilic substitution reactions such as bromination are directed to the C4 or C5 positions. Achieving selectivity for the C4 position can be challenging.

Common strategies for the synthesis of such precursors include:

Direct Bromination: The use of brominating agents on a furan-2-carbaldehyde derivative. Controlling the reaction conditions (solvent, temperature, and specific brominating agent) is critical to favor substitution at the C4 position over the more electronically favored C5 position. Milder and more selective brominating agents, such as pyridinium (B92312) tribromide or a bromine-acetic acid mixture, have been reported for the regioselective bromination of furan rings.

Metalation Followed by Bromination: An alternative route involves the Directed Ortho Metalation (DoM) of a protected furan derivative. This involves using a strong base, like lithium diisopropylamide (LDA), to deprotonate a specific position on the furan ring, which is then quenched with a bromine source (e.g., Br₂ or 1,2-dibromoethane). The directing group guides the metalation to an adjacent position, allowing for precise regiocontrol that might not be achievable through direct electrophilic substitution.

Synthesis of Substituted Pyridine Moieties for Coupling Reactions

To form the C-C bond with the furan ring, the pyridine precursor must be functionalized with a group suitable for cross-coupling. For a Suzuki-Miyaura coupling, a widely used and versatile method, a pyridine-4-boronic acid or its ester derivative is an ideal coupling partner. nih.govrsc.org

The synthesis of pyridine-4-boronic acid typically starts from 4-bromopyridine. A common and effective laboratory-scale procedure involves a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. chemicalbook.comchemicalbook.com The general steps are:

Lithium-Halogen Exchange: 4-Bromopyridine is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) and cooled to a low temperature (e.g., -78 °C).

Deprotonation/Exchange: A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise. The n-BuLi selectively exchanges the bromine atom for a lithium atom, forming 4-lithiopyridine (B8661376) in situ.

Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is added to the reaction mixture. The nucleophilic 4-lithiopyridine attacks the electrophilic boron atom.

Hydrolysis: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl), which hydrolyzes the borate ester to yield the final pyridine-4-boronic acid. chemicalbook.comchemicalbook.com

Isolation of pyridine-4-boronic acid can be challenging due to its high polarity and solubility in water. guidechem.com Careful control of pH during the workup is necessary to ensure efficient extraction and purification. guidechem.com An alternative to boronic acids is the use of organostannanes (for Stille coupling) or organozinc reagents (for Negishi coupling), which can also be prepared from 4-halopyridines. wikipedia.orgnih.gov

Regioselective Functionalization of Pyridine and Furan Rings in Precursors

The success of the synthesis hinges on the regioselective placement of the reactive groups on both the pyridine and furan rings to ensure the desired 2,4'-connectivity.

Furan Ring: For the furan precursor, having the bromine at the C4 position and another group (like the aldehyde) at the C2 position predefines the point of attachment. The C2 position of the furan is more activated towards metallation and subsequent coupling than the C3 position. If the precursor were 2-bromofuran, the cross-coupling would occur at the C2 position. By using a precursor like 4-bromofuran-2-yl stannane (B1208499) or boronic acid, the bromine atom on the pyridine half would dictate the coupling site. The strategy is to have one ring functionalized with a halide (e.g., 4-bromofuran) and the other with an organometallic group (e.g., pyridine-4-boronic acid), or vice-versa.

Pyridine Ring: The functionalization of the pyridine ring at the C4 position is critical. While halides adjacent to the nitrogen (C2 position) are often more reactive in standard palladium-catalyzed cross-couplings, specific ligand systems have been developed to promote unconventional C4-selectivity in dihalopyridines. nih.gov However, a more straightforward approach is to use a monosubstituted precursor like 4-bromopyridine or pyridine-4-boronic acid, which unambiguously directs the coupling to the C4 position. chemicalbook.com This avoids issues of site selectivity and the need for specialized catalytic systems.

Optimization of Synthetic Conditions and Yields for Academic Research Scale-Up

Moving from a small-scale discovery synthesis to a larger, more reliable academic research scale requires careful optimization of reaction parameters. For the coupling of heterocyclic precursors, factors such as the choice of catalyst, solvent, and temperature play a pivotal role in maximizing yield and purity while ensuring reproducibility.

Catalyst Selection and Ligand Design in Cross-Coupling Methods

The formation of the C-C bond between the furan and pyridine rings is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura or Stille reaction. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and, crucially, the phosphine ligand, is paramount for an efficient transformation, especially with electron-deficient (pyridine) and electron-rich (furan) heterocyclic substrates. nih.govrsc.org

Palladium Precursors: Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. organic-chemistry.orgrsc.org While Pd(PPh₃)₄ can sometimes be used directly, combinations of a palladium(II) or palladium(0) source with a specialized ligand often provide superior activity and stability. rsc.org

Ligand Design: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). youtube.com For challenging couplings involving heterocycles, sterically bulky and electron-rich phosphine ligands are often required. These ligands promote the formation of a monoligated, highly reactive Pd(0) species and accelerate the rate-limiting oxidative addition and reductive elimination steps. harvard.edu The use of such ligands can be critical in preventing catalyst inhibition by the nitrogen atom of the pyridine ring. nih.gov

Catalyst SystemTypical SubstratesKey Advantages
Pd(PPh₃)₄ Aryl iodides, bromidesCommercially available, widely used standard.
Pd(OAc)₂ / PCy₃ Aryl & vinyl triflatesEffective for a diverse range of triflates. organic-chemistry.org
Pd₂(dba)₃ / P(t-Bu)₃ Aryl chlorides, bromidesHigh activity, often allows for room temperature reactions. organic-chemistry.org
Pd₂(dba)₃ / XPhos or SPhos Heteroaryl halidesHigh yields for N-rich heterocycles, good functional group tolerance. nih.gov
PdCl₂(dppf) Aryl bromides, boronic acidsRobust and effective for many standard Suzuki couplings.

Solvent Effects and Temperature Control in Heterocyclic Synthesis

The choice of solvent and the precise control of temperature are critical for the success of cross-coupling reactions. The ideal solvent must solubilize the reactants, base, and catalyst, while the temperature must be high enough to drive the reaction forward without causing decomposition of the starting materials, products, or catalyst.

Solvent Systems: A variety of solvents and solvent mixtures are employed for Suzuki and Stille couplings. Common choices include ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF. harvard.edu Often, a co-solvent, typically water or ethanol, is added in Suzuki reactions to dissolve the inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and facilitate the transmetalation step. nih.gov For some advanced catalytic systems, reactions can even be performed in predominantly aqueous media, aligning with green chemistry principles. nih.govnih.gov

Temperature Control: Reaction temperatures can range from ambient to refluxing conditions (80-110 °C or higher). nih.govrsc.org Higher temperatures generally increase the reaction rate but can also lead to side reactions, such as protodeborylation of the boronic acid or catalyst decomposition. Microwave irradiation has emerged as a technique to rapidly heat reactions, often leading to significantly reduced reaction times and improved yields. nih.gov Optimization involves finding the lowest possible temperature that provides a reasonable reaction rate and high yield to minimize degradation.

Solvent SystemBaseTemperature (°C)Notes
Toluene / Ethanol / H₂ONa₂CO₃RefluxClassic conditions for Suzuki coupling.
Dioxane / H₂OK₃PO₄60 - 100Common for coupling nitrogen-rich heterocycles. nih.gov
THF / H₂OCs₂CO₃40Mild conditions suitable for sensitive substrates. youtube.com
n-Butanol / H₂OK₃PO₄100Effective for coupling chloropyridines with high catalyst efficiency. nih.gov
DMF(none)60 - 100Often used for Stille couplings; can also promote catalyst degradation at high temps. harvard.edu

Purification and Isolation Techniques for Complex Heterocyclic Compounds

The purification of the final product, this compound, and its precursors is a critical step to obtain material of high purity for subsequent use. The presence of two different heteroatoms (N and O) and a halogen gives the molecule a unique polarity profile, which must be considered during purification.

Common purification techniques include:

Extraction: A standard aqueous workup is used to remove water-soluble components like the inorganic base and salts. The choice of extraction solvent (e.g., ethyl acetate, dichloromethane) is important for efficiently recovering the product from the aqueous phase.

Column Chromatography: This is the most common method for purifying complex organic molecules. Silica gel is typically used as the stationary phase. A gradient of nonpolar to polar solvents (e.g., hexanes/ethyl acetate) is employed to first elute nonpolar impurities and byproducts (like homocoupled starting materials), followed by the desired product. Careful selection of the eluent system is necessary to achieve good separation.

Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, particularly on a larger scale. This involves dissolving the crude product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution.

Removal of Metal Contaminants: A significant challenge in products synthesized via palladium catalysis is the removal of residual palladium. This can often be achieved through treatment with specific scavengers, filtration through activated carbon or a dedicated adsorbent like Celite®, or by careful chromatography.

Chemical Reactivity and Derivatization of 4 4 Bromofuran 2 Yl Pyridine

Reactivity of the Bromine Atom in 4-(4-Bromofuran-2-yl)pyridine

The bromine atom on the furan (B31954) ring is the primary site for many chemical modifications, enabling the introduction of a wide array of functional groups through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Furan Ring

While nucleophilic aromatic substitution (SNAr) is more commonly associated with electron-deficient aromatic systems, under certain conditions, the bromine atom on the furan ring of this compound can be displaced by strong nucleophiles. The electron-withdrawing nature of the pyridyl substituent can facilitate this reaction, albeit to a lesser extent than nitro groups. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through concerted mechanisms. For pyridinium (B92312) ions, the reactions are often second-order in the nucleophile, involving rate-determining deprotonation of an addition intermediate.

Typical nucleophiles that could potentially displace the bromine atom include alkoxides, thiolates, and amines, often requiring elevated temperatures and the use of a strong base. The regioselectivity of nucleophilic attack on substituted pyridines generally favors the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the intermediate.

Further Cross-Coupling Transformations at the Bromine Site

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom in this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This compound can be expected to react with various aryl or vinyl boronic acids or their esters to yield 4-(4-aryl/vinylfuran-2-yl)pyridines. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Expected Product
This compoundPhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/Water4-(4-Phenylfuran-2-yl)pyridine
This compound4-Methylphenylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane4-(4-(p-Tolyl)furan-2-yl)pyridine

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes, catalyzed by a palladium complex. This compound can likely undergo Heck coupling with various alkenes, such as acrylates or styrenes, to introduce alkenyl substituents at the 4-position of the furan ring.

Reactant 1 Reactant 2 Catalyst Base Solvent Expected Product
This compoundStyrenePd(OAc)₂Et₃NDMF4-(4-Styrylfuran-2-yl)pyridine
This compoundEthyl acrylatePd(PPh₃)₄K₂CO₃AcetonitrileEthyl 3-(4-(pyridin-4-yl)furan-2-yl)acrylate

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. This method would allow for the introduction of an alkynyl group at the 4-position of the furan ring in this compound.

Reactant 1 Reactant 2 Catalyst Co-catalyst Base Solvent Expected Product
This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF4-(4-(Phenylethynyl)furan-2-yl)pyridine
This compoundTrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamineToluene4-(4-((Trimethylsilyl)ethynyl)furan-2-yl)pyridine

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. It is expected that this compound can be coupled with a variety of primary and secondary amines to yield the corresponding 4-aminofuran derivatives.

Reactant 1 Reactant 2 Catalyst Ligand Base Solvent Expected Product
This compoundMorpholinePd₂(dba)₃BINAPNaOt-BuToluene4-(4-(Morpholino)furan-2-yl)pyridine
This compoundAnilinePd(OAc)₂XPhosCs₂CO₃DioxaneN-Phenyl-4-(pyridin-4-yl)furan-2-amine

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. While harsher conditions are often required compared to palladium-catalyzed reactions, it provides an alternative route for heteroatom coupling.

Metal-Halogen Exchange Reactions for Further Functionalization

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, which can then react with various electrophiles.

Lithium-Halogen Exchange: Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures is expected to result in a rapid bromine-lithium exchange. This would generate a highly reactive 4-lithiofuran derivative. This intermediate can then be quenched with a variety of electrophiles to introduce a range of functional groups.

Reactant 1 Reagent Electrophile Expected Product
This compoundn-BuLiCO₂2-(Pyridin-4-yl)furan-4-carboxylic acid
This compoundt-BuLiDMF2-(Pyridin-4-yl)furan-4-carbaldehyde
This compoundn-BuLi(CH₃)₃SiCl4-(4-(Trimethylsilyl)furan-2-yl)pyridine

Grignard Reagent Formation: The bromine atom in this compound can also be used to form a Grignard reagent by reacting with magnesium metal. The resulting organomagnesium compound is a powerful nucleophile that can react with a wide range of electrophiles, similar to the organolithium species, though generally with lower reactivity.

Reactant 1 Reagent Electrophile Expected Product
This compoundMgFormaldehyde(2-(Pyridin-4-yl)furan-4-yl)methanol
This compoundMgAcetone2-(2-(Pyridin-4-yl)furan-4-yl)propan-2-ol

Reactivity of the Furan Ring in this compound

The furan ring in this compound is an electron-rich aromatic system and can participate in several characteristic reactions.

Electrophilic Aromatic Substitution: Furan is known to be highly reactive towards electrophiles, with substitution typically occurring at the 2- and 5-positions where the intermediate carbocation is most stabilized. In this compound, the 2-position is occupied by the pyridine (B92270) ring and the 4-position by the bromine atom. The remaining open positions for electrophilic attack are the 3- and 5-positions. The directing effects of the existing substituents will influence the regioselectivity of further substitution. The pyridyl group is electron-withdrawing, which would deactivate the furan ring towards electrophilic attack, particularly at the adjacent 3-position. The bromine atom is also deactivating but is an ortho-, para-director. Therefore, electrophilic substitution is most likely to occur at the 5-position.

Diels-Alder Reaction: Furan can act as a diene in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes. The presence of the electron-withdrawing pyridyl group at the 2-position would likely decrease the reactivity of the furan ring as a diene in normal-electron-demand Diels-Alder reactions. However, with highly reactive dienophiles, cycloaddition could potentially occur.

Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Furan is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene (B151609) due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.comucalgary.ca The preferred site of electrophilic attack on an unsubstituted furan is the C2 position, as the intermediate carbocation is better stabilized by resonance. chemicalbook.comquora.comstudy.com

In the case of this compound, the C2 and C4 positions are already substituted. The remaining C3 and C5 positions are available for substitution. The pyridine ring at C2 deactivates the furan ring towards EAS, while the bromine atom at C4 also has a deactivating effect. However, both the furan's oxygen atom and the bromine atom will direct incoming electrophiles to the C3 and C5 positions. Consequently, electrophilic substitution is anticipated to occur at these positions, with the regioselectivity depending on the specific electrophile and reaction conditions.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions on the Furan Moiety

Reaction Reagent Predicted Product(s)
Nitration HNO₃/H₂SO₄ 4-(4-Bromo-5-nitrofuran-2-yl)pyridine and 4-(4-Bromo-3-nitrofuran-2-yl)pyridine
Halogenation Br₂/dioxane 4-(3,4-Dibromofuran-2-yl)pyridine
Friedel-Crafts Acylation Ac₂O/SnCl₄ 4-(4-Bromo-5-acetylfuran-2-yl)pyridine and 4-(4-Bromo-3-acetylfuran-2-yl)pyridine

Cycloaddition Reactions Involving the Furan Diene System

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder [4+2] cycloaddition. nih.govnih.gov This reactivity allows for the construction of complex polycyclic structures. The dienophilic character of the furan ring in this compound is expected to be influenced by its substituents. The electron-withdrawing nature of the pyridine ring may enhance its reactivity towards electron-rich dienophiles. These reactions typically result in the formation of an oxygen-bridged cyclohexene (B86901) adduct, which can then undergo further transformations.

Table 2: Potential Cycloaddition Reactions of the Furan Moiety

Reaction Type Dienophile Expected Adduct
[4+2] Diels-Alder Maleic anhydride 7-Oxabicyclo[2.2.1]hept-5-ene derivative
[4+2] Diels-Alder Dimethyl acetylenedicarboxylate Oxygen-bridged cyclohexadiene derivative

Oxidation and Reduction Processes of the Furan Heterocycle

The furan ring is sensitive to oxidative conditions, which can lead to ring-opening. For 2-substituted furans, oxidation can yield 1,4-dicarbonyl compounds or 4-oxo-2-alkenoic acids. acs.orgresearchgate.netrsc.org The specific outcome for this compound would depend on the oxidant used. Conversely, the reduction of the furan ring is also possible, typically leading to the corresponding tetrahydrofuran (B95107) derivative. This transformation usually requires catalytic hydrogenation. The presence of the pyridine ring and the bromine atom may influence the conditions required for these transformations. For instance, certain furan derivatives have shown antioxidant properties, a characteristic that is dependent on the nature of their substituents. researchgate.netiaea.org

Table 3: Predicted Oxidation and Reduction Reactions of the Furan Ring

Transformation Reagents Potential Product
Oxidation (Ring Opening) Mn(III)/Co(II), O₂ 1,4-Dicarbonyl derivative
Oxidation (Ring Opening) NBS, NaClO₂ 4-Oxo-2-alkenoic acid derivative

Reactivity of the Pyridine Ring in this compound

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity. Its chemistry is characterized by a susceptibility to nucleophilic attack and a general resistance to electrophilic substitution.

Nucleophilic Addition and Substitution at the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophiles, leading to the formation of pyridinium salts. chemistry-online.com This reaction is a form of nucleophilic addition to the electrophile. Alkylating agents, for example, will react at the nitrogen to give N-alkyl pyridinium salts. These salts are even more electron-deficient than the parent pyridine, which can facilitate subsequent nucleophilic attack on the ring itself, particularly at the C2 and C4 positions. chemistry-online.comfrontiersin.org

Table 4: Nucleophilic Addition at the Pyridine Nitrogen

Reagent Type Example Reagent Product
Alkylating Agent Methyl iodide 1-Methyl-4-(4-bromofuran-2-yl)pyridinium iodide
Acylating Agent Acetyl chloride 1-Acetyl-4-(4-bromofuran-2-yl)pyridinium chloride

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Table 5: Potential Electrophilic Aromatic Substitution on the Pyridine Ring

Reaction Reagent Predicted Product(s)
Nitration Fuming H₂SO₄/HNO₃, high temp. 4-(4-Bromofuran-2-yl)-3-nitropyridine
Halogenation Br₂/oleum 3-Bromo-4-(4-bromofuran-2-yl)pyridine

Metalation and Subsequent Functionalization of the Pyridine Ring

The pyridine ring can be deprotonated at the positions ortho to the nitrogen (C2 and C6) using strong bases like organolithium reagents. However, for 4-substituted pyridines, metalation can also be directed to the C3 and C5 positions. nih.govznaturforsch.com The resulting organometallic intermediates can then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups. This provides a powerful method for the derivatization of the pyridine ring. The use of different metalating agents can offer control over the site of functionalization. researcher.lifechemrxiv.org

Table 6: Metalation and Functionalization of the Pyridine Ring

Metalating Agent Electrophile Functionalized Product
n-BuLi/TMEDA CO₂ This compound-3-carboxylic acid
LDA I₂ 4-(4-Bromofuran-2-yl)-3-iodopyridine

Table of Compounds

Compound Name
This compound
4-(4-Bromo-5-nitrofuran-2-yl)pyridine
4-(4-Bromo-3-nitrofuran-2-yl)pyridine
4-(3,4-Dibromofuran-2-yl)pyridine
4-(4-Bromo-5-acetylfuran-2-yl)pyridine
4-(4-Bromo-3-acetylfuran-2-yl)pyridine
This compound-5-sulfonic acid
4-(4-Bromotetrahydrofuran-2-yl)pyridine
1-Methyl-4-(4-bromofuran-2-yl)pyridinium iodide
1-Acetyl-4-(4-bromofuran-2-yl)pyridinium chloride
This compound N-oxide
4-(4-Bromofuran-2-yl)-3-nitropyridine
3-Bromo-4-(4-bromofuran-2-yl)pyridine
This compound-3-sulfonic acid
This compound-3-carboxylic acid
4-(4-Bromofuran-2-yl)-3-iodopyridine

Investigation of Cleavage and Rearrangement Reactions

The investigation into the cleavage and rearrangement reactions of "this compound" reveals a landscape of potential transformations, largely inferred from the reactivity of its constituent furan and pyridine rings, as well as analogous brominated heterocyclic systems. While specific studies on the title compound are not extensively documented, the existing literature on furan chemistry provides a strong basis for predicting its behavior under various reaction conditions.

The furan moiety, an electron-rich heterocycle, is susceptible to cleavage under strongly acidic conditions. youtube.comkhanacademy.orgyoutube.com Protonation of the ether-like oxygen atom can initiate ring-opening, leading to the formation of dicarbonyl compounds. For "this compound," such a reaction would be expected to break the furan ring, potentially yielding a substituted butane-1,4-dione derivative, although the stability of the pyridine ring would likely be maintained under these conditions. The presence of the bromine atom on the furan ring could influence the regioselectivity of the initial protonation and subsequent cleavage.

Rearrangement reactions of furan derivatives are also well-documented and can be induced by thermal, photochemical, or catalytic means. One notable example is the Cloke–Wilson rearrangement, which involves the ring expansion of a dibromocyclopropane adduct of an enone to form a bromofuran. iitb.ac.in While this is a synthetic route to bromofurans, the principles of skeletal reorganization are relevant. For "this compound," rearrangement could potentially be triggered by photochemical irradiation. Aryl-substituted furans are known to undergo photochemical rearrangements, which could lead to isomeric structures. baranlab.org

Furthermore, the bromine substituent itself opens avenues for rearrangement. Under certain basic conditions, brominated aromatic and heteroaromatic compounds can undergo a "halogen dance" rearrangement, where the halogen atom migrates to a different position on the ring. While not a cleavage reaction, this represents a significant skeletal reorganization.

Acid-catalyzed reactions of furans can also lead to rearrangements and dimerizations, particularly in the presence of strong Brønsted acids. acs.orgnih.gov The protonated furan can act as an electrophile, reacting with another molecule of the furan to form dimeric or polymeric structures. The specific outcome of such reactions for "this compound" would depend on the reaction conditions, including the nature of the acid and the solvent employed.

The following table summarizes potential cleavage and rearrangement reactions based on the known reactivity of similar chemical structures.

Reaction TypeReagents and ConditionsPotential Products for Analagous Systems
Acid-Catalyzed CleavageStrong acids (e.g., HBr, HI)Ring-opened dicarbonyl compounds. youtube.comkhanacademy.orgyoutube.com
Photochemical RearrangementUV irradiationIsomeric furan derivatives. baranlab.org
Cloke–Wilson RearrangementAcidic Al₂O₃, heat (on cyclopropane (B1198618) adduct)Ring-expanded bromofurans. iitb.ac.in
Brønsted Acid-Catalyzed DimerizationStrong Brønsted acids (e.g., TFA)Dimeric and polymeric furan derivatives. acs.orgnih.gov

It is important to note that the specific reaction pathways and the stability of the resulting products for "this compound" would require dedicated experimental investigation. The interplay between the electron-withdrawing pyridine ring and the electron-rich bromofuran ring, along with the influence of the bromine atom, would be critical factors in determining the ultimate outcome of these potential cleavage and rearrangement reactions.

Advanced Spectroscopic and Spectrometric Characterization of 4 4 Bromofuran 2 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and chemical environment of individual atoms.

Proton NMR (¹H NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. For 4-(4-Bromofuran-2-yl)pyridine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) and furan (B31954) rings.

The pyridine ring protons, being part of an electron-deficient aromatic system, are expected to resonate at a lower field (higher ppm values). The protons ortho to the nitrogen atom (H-2' and H-6') would be the most deshielded. The furan ring protons' chemical shifts are influenced by the electronegative oxygen atom and the bromine substituent. The proton on the carbon between the oxygen and the bromine (H-5) would likely appear as a singlet, while the proton adjacent to the pyridine ring (H-3) would also be a singlet.

Predicted ¹H NMR Data for this compound:

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.0 - 7.2Singlet (s)N/A
H-57.4 - 7.6Singlet (s)N/A
H-3', H-5'7.5 - 7.7Doublet (d)5.0 - 6.0
H-2', H-6'8.6 - 8.8Doublet (d)5.0 - 6.0

Note: Predicted values are based on typical ranges for substituted furans and pyridines.

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it is possible to distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C).

For this compound, nine distinct signals are expected in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule. The DEPT-135 spectrum would show positive signals for CH carbons and negative signals for any CH₂ carbons (none in this molecule), while quaternary carbons would be absent. The DEPT-90 spectrum would exclusively show signals for CH carbons. This combination allows for the unambiguous assignment of each carbon type.

Predicted ¹³C NMR and DEPT Data for this compound:

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-90DEPT-135
C-495 - 100AbsentAbsent
C-5120 - 125CHPositive
C-3110 - 115CHPositive
C-2150 - 155AbsentAbsent
C-2', C-6'150 - 152CHPositive
C-3', C-5'120 - 122CHPositive
C-4'140 - 145AbsentAbsent

Note: Predicted values are based on typical ranges for substituted furans and pyridines.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

Correlation SpectroscopY (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, COSY would show a cross-peak between the coupled protons on the pyridine ring (H-2'/H-6' with H-3'/H-5'). No correlations would be expected for the furan ring protons as they are predicted to be singlets.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of protonated carbons. For example, the proton signal at ~8.7 ppm would correlate with the carbon signal at ~151 ppm, confirming the C-2'/H-2' and C-6'/H-6' assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is vital for connecting different parts of the molecule. For instance, the furan proton H-3 would be expected to show a correlation to the pyridine carbon C-4', confirming the connectivity between the two rings. Similarly, H-3 would show correlations to C-2, C-4, and C-5 of the furan ring, helping to solidify the carbon skeleton assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound and can offer structural clues through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound, as each formula has a unique exact mass. researchgate.net

For this compound, the molecular formula is C₉H₆BrNO. The exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Calculated Exact Mass for C₉H₆⁷⁹BrNO: 238.9687 m/z for [M+H]⁺

An experimental HRMS measurement matching this calculated value would provide strong evidence for the proposed molecular formula.

In a mass spectrometer, molecules can be induced to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the original molecule's structure. While specific experimental data is unavailable, a plausible fragmentation pattern for this compound can be proposed.

The molecular ion peak [M]⁺ would be expected to be prominent. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways could include:

Loss of the bromine atom, resulting in a [M-Br]⁺ fragment.

Cleavage of the bond between the furan and pyridine rings.

Loss of CO from the furan ring, a common fragmentation pathway for furans. researchgate.net

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z (for ⁷⁹Br isotope)Proposed Fragment Identity
238/240[C₉H₆BrNO]⁺ (Molecular ion)
159[M-Br]⁺
131[M-Br-CO]⁺
78[C₅H₄N]⁺ (Pyridyl cation)

Analysis of these fragmentation patterns provides corroborating evidence for the proposed structure, complementing the data obtained from NMR spectroscopy. libretexts.orgraco.cat

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a combination of vibrational modes characteristic of its constituent pyridine and bromofuran rings.

The pyridine ring will display several characteristic bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1650–1400 cm⁻¹ range. pw.edu.pl The exact positions of these bands can be influenced by the substitution pattern. For 4-substituted pyridines, specific in-plane and out-of-plane C-H bending vibrations provide further structural information.

The furan moiety also has a distinct IR signature. The C-H stretching vibrations of the furan ring are expected to appear around 3150-3100 cm⁻¹. The C=C stretching vibrations of the furan ring typically result in bands in the 1600-1450 cm⁻¹ region. globalresearchonline.net A key vibrational mode for the furan ring is the C-O-C stretching, which is usually observed in the 1250-1020 cm⁻¹ range.

The presence of a bromine atom on the furan ring will also influence the spectrum. The C-Br stretching vibration is expected to appear in the low-frequency region, typically between 600 and 500 cm⁻¹. The mass and electronic effects of the bromine substituent can slightly shift the vibrational frequencies of the furan ring.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)AssignmentFunctional Group/Moiety
3150-3100C-H StretchingFuran Ring
3100-3000C-H StretchingPyridine Ring vscht.cz
1650-1550C=C and C=N StretchingPyridine Ring pw.edu.pl
1600-1450C=C StretchingFuran Ring globalresearchonline.net
1250-1020C-O-C Asymmetric StretchingFuran Ring
~850-750C-H Out-of-plane BendingSubstituted Aromatic Rings
600-500C-Br StretchingBromofuran Moiety

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π→π* and n→π* transitions associated with its aromatic and heteroaromatic rings.

The pyridine ring exhibits characteristic π→π* transitions, which are typically observed at shorter wavelengths, and a weaker n→π* transition at a longer wavelength, resulting from the non-bonding electrons on the nitrogen atom. libretexts.org For pyridine itself, these transitions are observed around 251 nm and 270 nm, respectively. libretexts.org

The furan ring, another aromatic system, also undergoes π→π* transitions, typically absorbing in the shorter UV range, around 200-220 nm. nist.govresearchgate.net The conjugation of the furan and pyridine rings in this compound is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths compared to the individual parent heterocycles. This is due to the extended π-system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The bromine substituent on the furan ring can also influence the UV-Vis spectrum. Halogen atoms can act as auxochromes, and their lone pair electrons can participate in resonance, potentially leading to further shifts in the absorption bands.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Absorption Maxima for this compound

Wavelength (λmax) Range (nm)Type of TransitionAssociated Moiety
200-250π→πFuran Ring nist.govresearchgate.net
250-280π→πPyridine Ring libretexts.org
> 270n→πPyridine Ring (N atom) libretexts.org
> 280π→πConjugated Pyridyl-Furan System

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, we can predict its key structural features based on the known structures of related compounds.

The molecule is expected to be largely planar, although some degree of torsion between the pyridine and furan rings is possible. The planarity would be favored by the π-conjugation between the two rings. The bond lengths and angles within the pyridine and furan rings are expected to be consistent with those of other substituted pyridines and furans.

Intermolecular interactions are likely to play a significant role in the crystal packing. Potential interactions include π-π stacking between the aromatic rings of adjacent molecules. Hydrogen bonding is not expected to be a dominant feature unless co-crystallized with a hydrogen-bond donor. The presence of the bromine atom may lead to halogen bonding interactions in the solid state, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom of a neighboring molecule.

Table 3: Predicted Crystallographic Parameters and Structural Features for this compound

ParameterPredicted Value/FeatureBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of similar size
Space GroupCentrosymmetric (e.g., P2₁/c)Common for achiral molecules
Inter-ring Dihedral AngleSmall, indicating near-planarityTo maximize π-conjugation
C-C Bond Lengths (Pyridine)~1.38-1.40 ÅTypical for aromatic systems
C-N Bond Lengths (Pyridine)~1.33-1.35 ÅTypical for pyridine
C-O Bond Lengths (Furan)~1.36-1.37 ÅTypical for furan
C-Br Bond Length~1.85-1.90 ÅStandard C(sp²)-Br bond length
Crystal Packing Forcesπ-π stacking, Halogen bondingBased on molecular structure

Theoretical and Computational Investigations of 4 4 Bromofuran 2 Yl Pyridine

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the electronic structure, bonding, and reactivity of molecules like 4-(4-Bromofuran-2-yl)pyridine. These computational methods allow for a detailed analysis of the molecule's properties at the atomic and molecular levels.

Density Functional Theory (DFT) Calculations for Molecular Orbitals and Electron Density Distribution

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For this compound, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to obtain optimized molecular geometry and electronic properties.

The analysis of molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the nitrogen atom of the pyridine (B92270) ring is expected to be an electron-rich region, while the hydrogen atoms and the region around the bromine atom may be electron-poor.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.8 eV
HOMO-LUMO Gap 4.7 eV

Conformational Analysis and Energy Minima of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary degree of freedom is the torsion angle between the furan (B31954) and pyridine rings. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated.

The minima on this surface correspond to the most stable conformations of the molecule. It is expected that the planar or near-planar conformations would be the most stable due to the maximization of π-conjugation between the two aromatic rings. The energy barriers between these stable conformations determine the ease of interconversion at a given temperature.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations can accurately predict various spectroscopic parameters. The calculated Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are valuable for confirming the molecular structure. These are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method.

Similarly, the vibrational frequencies from DFT calculations correspond to the peaks in an Infrared (IR) spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data. The analysis of these vibrational modes can help in identifying the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical Data)

Parameter Predicted Value
¹H NMR (Pyridine H) 7.5 - 8.6 ppm
¹³C NMR (C-Br) ~110 ppm
IR (C=N stretch) ~1600 cm⁻¹

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular Docking Simulations for Interaction Prediction with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations can be used to predict its binding affinity and mode of interaction with various protein targets.

The process involves placing the molecule (ligand) into the binding site of a protein (receptor) and scoring the different poses based on a scoring function that estimates the binding energy. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is invaluable in drug discovery for identifying potential drug candidates.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a detailed picture of the conformational changes and stability of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom, revealing the dynamic behavior of the molecule.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a solvent or bound to a protein. These simulations can provide insights into the flexibility of the molecule and the stability of its different conformations, complementing the static picture provided by conformational analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Compounds

While specific Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to structurally related pyridine and furan derivatives to elucidate the relationship between their chemical structures and biological activities. These studies are crucial in medicinal chemistry for designing and predicting the potency of new drug candidates.

Development of Predictive Models for Biological Activity

QSAR modeling aims to create a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. For compounds related to this compound, such as various pyridine and furan derivatives, several statistical and computational methods are employed to develop these predictive models.

The development process typically begins with a dataset of compounds with known biological activities, which is then divided into a training set and a test set. The training set is used to build the model, while the test set is used to validate its predictive power. Common methods for developing QSAR models include:

Multiple Linear Regression (MLR): This is one of the more straightforward methods used to establish a linear relationship between the biological activity (dependent variable) and various molecular descriptors (independent variables). For instance, in a study on pyridine and bipyridine derivatives, MLR was used to model the half-maximal inhibitory concentration (IC50) against the HeLa cell line. The resulting model showed a high coefficient of determination (R²), indicating a strong correlation between the descriptors and the anticancer activity. chemrevlett.com

Partial Least Squares (PLS) Regression: PLS is a multivariate statistical technique that is particularly useful when the number of predictor variables is large. It has been successfully applied to derive QSAR models for 1,4-dihydropyridines and pyridines as P-glycoprotein (P-gp) inhibitors, explaining a significant portion of the variation in their inhibitory activity. nih.gov

Three-Dimensional QSAR (3D-QSAR): Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed, three-dimensional understanding of structure-activity relationships. These models calculate steric and electrostatic fields around the molecules and correlate them with biological activity. A study on substituted pyridine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors utilized CoMFA and CoMSIA to develop robust models with high predictive capacity. nih.gov

The robustness and predictive ability of these models are assessed using various statistical parameters.

Table 1: Common Statistical Parameters for QSAR Model Validation

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, often calculated using the "leave-one-out" method.> 0.5
r² (External validation) The coefficient of determination for the external test set, indicating how well the model predicts the activity of new compounds.> 0.6

For example, a 3D-QSAR study on pyridine derivatives reported a CoMSIA model with a training set q² of 0.733 and an external test set r² of 0.922, indicating a highly predictive and robust model. nih.gov Similarly, an MLR model for pyridine derivatives showed a training R² of 0.808 and a Q²LOO (leave-one-out) of 0.784, confirming its statistical significance. chemrevlett.com

Identification of Key Structural Descriptors Influencing Activity

A critical outcome of QSAR studies is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors quantify various aspects of a molecule's structure and properties. For pyridine and furan-related compounds, these can be broadly categorized.

Electronic Descriptors: These properties describe the distribution of electrons in a molecule and are crucial for interactions with biological targets. In a study of pyrimido-isoquinolin-quinone derivatives, electronic properties were found to contribute significantly to their antibacterial activity. mdpi.com Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges.

Steric Descriptors: These relate to the size and shape of the molecule, which determine how well it fits into a receptor's binding site. Molar refractivity (CMR) is a common steric descriptor used in QSAR studies. researchgate.net 3D-QSAR models, in particular, highlight the importance of steric fields; for instance, contour maps from CoMFA and CoMSIA studies on antibacterial compounds indicated that bulky groups in certain positions were favorable for activity. mdpi.com

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a key factor in a molecule's ability to cross cell membranes and reach its target. It is a fundamental descriptor in many QSAR models for pyridine and furan derivatives. nih.gov

Topological Descriptors: These numerical values are derived from the graph representation of a molecule and describe its connectivity and branching.

Hydrogen Bonding Descriptors: The capacity to act as a hydrogen bond donor or acceptor is critical for molecular recognition. CoMSIA models for antibacterial compounds have shown that hydrogen-bond acceptor properties are favorable for biological activity. mdpi.com

Table 2: Examples of Key Descriptors in QSAR Studies of Pyridine-Related Compounds

Descriptor TypeSpecific DescriptorInfluence on Biological Activity
Electronic Electron-rich groupsFavorable for antibacterial activity mdpi.com
Steric Bulky substituentsFavorable for antibacterial activity in specific regions mdpi.com
Hydrophobic Lipophilicity (logP)Contributes to clearance of 1,4-dihydropyridines nih.gov
Hydrogen Bonding Hydrogen-bond acceptor capabilityFavorable for antibacterial activity mdpi.com

By understanding which structural features are critical for a desired biological effect, medicinal chemists can rationally design new derivatives with potentially enhanced potency and selectivity. For a molecule like this compound, a QSAR analysis would likely focus on how modifications to the pyridine and bromofuran rings, such as the position and nature of substituents, affect these key descriptors and, consequently, its biological activity.

Biological Activity Studies and Structure Activity Relationship Sar of 4 4 Bromofuran 2 Yl Pyridine Analogs

Antimicrobial Activity Investigations of Furan-Pyridine Hybrids

Furan-pyridine hybrids have been investigated for their potential to combat a range of microbial pathogens. The unique structural combination of the electron-rich furan (B31954) and the electron-deficient pyridine (B92270) ring is believed to contribute to their antimicrobial activities.

The antibacterial potential of furan-pyridine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies have shown that certain structural modifications can significantly influence the potency and spectrum of activity. For instance, a series of novel pyridine and thienopyridine derivatives were synthesized and tested against various microbial strains. One of the synthesized pyridine derivatives demonstrated notable activity against Bacillus mycoides and Escherichia coli. Specifically, compound 12a in the study showed a maximum inhibition zone against B. mycoides (33 mm) and an MIC value of 0.0195 mg/mL against E. coli.

The introduction of different substituents on the pyridine or furan ring plays a crucial role in modulating the antibacterial effects. For example, some studies have reported that the presence of specific functional groups can enhance the interaction of these compounds with bacterial targets. The quaternization of pyridine-based compounds has also been explored as a strategy to improve antimicrobial potency. A series of 1-alkyl-2-(4-pyridyl)pyridinium bromides showed that activity against Staphylococcus aureus was dependent on the alkyl chain length, with chains of 11 to 16 carbons being the most effective.

Beyond their antibacterial properties, furan-pyridine hybrids have also been assessed for their efficacy against fungal and parasitic pathogens. The structural features that confer antibacterial activity can often be translated to antifungal effects. Research has shown that certain furan-pyridine hybrids exhibit promising activity against pathogenic fungi like Candida albicans and Aspergillus flavus.

In one study, hybrid furan-pyridine derivatives were tested against Aspergillus flavatus and Candida albicans using the disc diffusion method. Similarly, other research indicated that thiophene-pyridine hybrids, which are structurally related to furan-pyridine compounds, showed better antifungal activity against Aspergillus fumigates and Syncephalastrum racemosum than the standard drug, Amphotericin B. Another study synthesized furan-/pyridine aminophosphonate derivatives and found that nearly all the synthesized compounds exhibited stronger activity against fungi than bacteria. Compound A2 from this study showed the strongest activity, with an inhibition diameter of 22 mm against I. destructans at a concentration of 1000 μg/mL. The incorporation of a bromine atom has been noted to enhance the antifungal activity of certain heterocyclic compounds.

Anticancer Activity Research of Pyridine-Furan Derivatives

The development of novel anticancer agents is a major focus of medicinal chemistry, and pyridine-furan derivatives have emerged as a promising class of compounds. Their mechanism of action often involves inhibiting cell proliferation, inducing apoptosis, and targeting key enzymes involved in cancer progression.

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition for Neurobiological Applications

Analogs of 4-(4-Bromofuran-2-yl)pyridine have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key strategy in the symptomatic treatment of Alzheimer's disease. lupinepublishers.com Studies on various pyridine derivatives have shown a range of inhibitory potencies, highlighting the importance of the pyridine moiety in binding to the enzyme.

For instance, a series of N-benzylpyridinium-based compounds demonstrated significant AChE inhibitory activities, with some derivatives showing potency in the nanomolar range. tandfonline.com Specifically, a compound featuring an unsubstituted benzyl moiety (Compound 7f) was found to be a highly potent AChE inhibitor, with an IC50 value of 7.5 ± 0.19 nM. tandfonline.com This was more potent than the standard drugs tacrine and donepezil. tandfonline.com The presence of different substituents on the benzyl ring influenced the inhibitory activity, with smaller groups like fluorine resulting in higher potency compared to larger groups like nitro or bromo. tandfonline.com

Similarly, imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as AChE inhibitors, with some compounds exhibiting IC50 values in the micromolar range. researchgate.net The table below summarizes the AChE inhibitory activity of selected pyridine analogs.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Pyridine Analogs

Compound Class Specific Derivative IC50 Value (AChE) Reference
N-benzylpyridinium Compound 7f (unsubstituted benzyl) 7.5 ± 0.19 nM tandfonline.com
N-benzylpyridinium Compound 7g (fluoro-substituted) 16 ± 0.18 nM tandfonline.com
N-benzylpyridinium Compound 8a (unsubstituted benzyl) 56 nM tandfonline.com
Imidazo[1,2-a]pyridine Compound 7e 48 ± 0.75 µM researchgate.net
Imidazo[1,2-a]pyridine Compound 7c 51 ± 0.37 µM researchgate.net

Other Enzyme Target Investigations

Beyond acetylcholinesterase, research has explored the inhibitory potential of furan and pyridine derivatives against other enzymes. A study on new pyridine and furan derivatives isolated from the medicinal fungus Irpex lacteus identified compounds with moderate inhibitory activity against Angiotensin-Converting Enzyme (ACE). nih.gov Two new pyridine derivatives, irpelactedines A and C, displayed IC50 values of 31.49 ± 3.41 µg/mL and 80.96 ± 6.93 µg/mL, respectively. nih.gov This suggests that the furan-pyridine scaffold could be a template for developing inhibitors for enzymes other than AChE. nih.gov

Neuroprotective Activity Exploration of Pyridine and Furan Moieties

The pyridine and furan moieties are integral to compounds that have been explored for their neuroprotective effects. For example, tricyclic pyridine alkaloids have been shown to protect neuronal cells from glutamate-induced oxidative stress and apoptosis. elsevierpure.com One such alkaloid, 4,6'-anhydrooxysporidinone, isolated from an endophytic fungus, demonstrated the ability to protect HT22 hippocampal cells from cytotoxicity induced by glutamate. elsevierpure.com This neuroprotective effect was attributed to the compound's ability to reduce the accumulation of intracellular reactive oxygen species (ROS), inhibit calcium ion influx, and prevent the depolarization of the mitochondrial membrane potential. elsevierpure.com

Computational Approaches to Structure-Activity Relationships

Computational methods are increasingly being used to understand the structure-activity relationships of potential drug candidates, including analogs of this compound. These approaches provide insights into how these molecules interact with their biological targets at a molecular level.

Molecular Docking and Binding Affinity Analysis with Target Proteins

Molecular docking simulations have been employed to predict the binding modes of pyridine and furan-containing compounds within the active site of target proteins, particularly AChE. lupinepublishers.comhilarispublisher.com These studies reveal that inhibitors often bind within the enzyme's active site gorge, interacting with key amino acid residues. nih.gov

The active site of AChE is known to have two main subsites: the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.gov Docking studies have shown that pyridine derivatives can interact with both of these sites. nih.gov The binding is typically stabilized by a combination of interactions, including:

Hydrogen bonds: Formed between the inhibitor and amino acid residues in the active site.

π-π stacking: Interactions between the aromatic rings of the inhibitor and aromatic residues like tryptophan and tyrosine in the enzyme. hilarispublisher.com

Hydrophobic interactions: Which also play a crucial role in the binding of the ligand within the hydrophobic pocket of the enzyme. lupinepublishers.comhilarispublisher.com

For example, docking studies of certain pyridine derivatives have shown that a halogen atom, such as fluorine, can form a halogen bond with residues like Glu198, contributing to a lower binding energy and potentially higher inhibitory activity. hilarispublisher.com The binding energy is a key parameter that indicates the strength of the interaction between the ligand and the enzyme. hilarispublisher.com

Table 2: Key Interactions in Molecular Docking of Pyridine Analogs with AChE

Type of Interaction Interacting Ligand Moiety Key Enzyme Residues Reference
Hydrogen Bonding Amide/Carbamate groups Ser203, Asp74, Asn87 hilarispublisher.comnih.gov
π-π Stacking Pyridine/Aromatic rings Trp84, Tyr337 hilarispublisher.comnih.gov
Halogen Bonding Halogen substituents (e.g., F) Glu198 hilarispublisher.com
Hydrophobic Interactions Alkyl/Aromatic groups Hydrophobic pocket lupinepublishers.comhilarispublisher.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another computational technique used to identify the essential structural features required for a molecule to exhibit a specific biological activity. nih.gov For AChE inhibitors, pharmacophore models have been generated based on a set of known active compounds. nih.govnih.gov

These models typically highlight a specific spatial arrangement of key chemical features, such as:

Hydrogen bond donors

Hydrogen bond acceptors

Hydrophobic regions

Aromatic rings

One study generated a five-feature pharmacophore model for AChE inhibitors, which included one hydrogen bond donor and four hydrophobic features. nih.gov Such models serve as 3D search queries for virtual screening of compound libraries to identify new potential inhibitors. nih.gov This approach can guide the design of new analogs of this compound with potentially enhanced activity by ensuring they possess the key pharmacophoric features necessary for effective binding to the target enzyme. nih.govnih.gov

Emerging Research Avenues and Future Perspectives for 4 4 Bromofuran 2 Yl Pyridine

Applications in Materials Science and Optoelectronic Devices

The structural framework of 4-(4-Bromofuran-2-yl)pyridine is analogous to other heterocyclic compounds that are precursors for advanced materials. Specifically, related thiophene-pyridine derivatives have been identified as key precursors for diarylethene-based photochromic materials. researchgate.net These materials are promising for applications in optoelectronic devices, such as optical memories and switches, due to their ability to undergo reversible structural changes upon irradiation with light. researchgate.net

The this compound scaffold offers the potential for creating novel photochromic compounds. The furan (B31954) ring, like thiophene, can be part of a larger conjugated system that undergoes electrocyclization reactions—the fundamental mechanism of photochromism in diarylethenes. The bromine atom serves as a convenient synthetic handle for coupling reactions to build more complex, photo-responsive molecules. Research in this area would involve synthesizing diarylethene derivatives incorporating the this compound unit and characterizing their photophysical properties, such as switching speed, fatigue resistance, and absorption spectra in both open and closed forms.

Table 1: Potential Properties of Optoelectronic Materials Derived from this compound

Property Description Potential Advantage of the Scaffold
Photochromism Reversible change in color upon exposure to light. The furan-pyridine structure can be integrated into diarylethene systems capable of photo-induced electrocyclization.
High Thermal Stability Resistance to degradation at elevated temperatures. Aromatic heterocyclic systems generally exhibit good thermal stability.
Fatigue Resistance Ability to undergo many switching cycles without degradation. The stability of the heterocyclic rings could contribute to robust performance.

| Tunable Wavelengths | The absorption maxima of the two states can be modified. | Substitution on the pyridine (B92270) or furan rings allows for fine-tuning of electronic properties. |

Catalysis and Ligand Design Incorporating the this compound Scaffold

The molecular architecture of this compound makes it an attractive candidate for ligand design in coordination chemistry and catalysis. The pyridine nitrogen atom is a well-established Lewis basic site capable of coordinating to a wide range of metal centers. The furan oxygen atom could potentially act as a secondary, weaker binding site, allowing the molecule to function as a bidentate ligand.

Furthermore, the bromine atom on the furan ring can be readily transformed via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce other coordinating groups. This versatility allows for the systematic design of a library of ligands with tailored steric and electronic properties. These ligands could be used to create novel metal complexes for applications in homogeneous catalysis, such as C-C bond formation, hydrogenation, or polymerization reactions. The specific combination of a soft pyridine donor and a harder furan donor, along with the ability to tune the ligand backbone, offers a pathway to developing catalysts with unique reactivity and selectivity.

Table 2: Features of this compound for Ligand Design

Structural Feature Role in Coordination Potential Catalytic Application
Pyridine Nitrogen Primary metal binding site (Lewis base). Anchoring the metal center in a catalytic complex.
Furan Oxygen Potential secondary, hemilabile binding site. Stabilizing transition states; influencing catalytic selectivity.
Bromine Atom A reactive site for functionalization. Allows for the synthesis of more complex, multidentate ligands via cross-coupling.

| Rigid Heterocyclic Core | Provides a defined geometry and structural stability. | Creates a well-defined coordination sphere around the metal, influencing substrate approach and selectivity. |

Development of Novel Synthetic Methodologies for Related Heterocycles

While specific synthetic routes to this compound, such as the Suzuki-Miyaura cross-coupling, have been described, the scaffold itself serves as an inspiration for developing new synthetic methodologies for a broader class of fused and linked heterocycles. evitachem.com The synthesis of pyridine-fused heterocycles is a significant area of organic chemistry, as these motifs are present in many pharmaceuticals and advanced materials. ias.ac.in

Modern synthetic strategies that could be applied or developed include:

C-H Activation/Functionalization: Directly coupling C-H bonds on the furan or pyridine rings with other molecules, avoiding the need for pre-functionalized starting materials like organoboronic acids.

One-Pot, Multi-Component Reactions: Designing efficient, atom-economical processes where multiple starting materials are combined in a single step to rapidly build molecular complexity around the furan-pyridine core.

Photoredox Catalysis: Using visible light to drive novel coupling reactions, offering mild and environmentally friendly alternatives to traditional transition-metal-catalyzed methods. nih.gov

Flow Chemistry: Developing continuous-flow processes for the synthesis of this compound and its derivatives, enabling better control over reaction parameters and facilitating safer, more scalable production.

These advanced methodologies would not only streamline the synthesis of this compound but also enable the creation of a diverse library of related heterocycles with novel structures and properties.

Advanced Biological Target Identification and Validation through Chemical Probe Synthesis

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in cells and organisms. The this compound scaffold possesses features that make it a promising starting point for the development of such probes. Its relatively small, non-lipophilic structure is favorable for cell permeability. nih.gov

Notably, scaffolds containing similar isoxazole and pyridine motifs have been successfully optimized to create selective chemical probes for bromodomains, specifically the BET (Bromodomain and Extra-Terminal) family of proteins. nih.gov These proteins are key regulators of gene expression and are important targets in cancer research. The key interactions often involve hydrogen bonding with specific residues like asparagine in the protein's binding pocket. nih.gov The pyridine nitrogen and furan oxygen of this compound could potentially participate in similar crucial hydrogen-bonding interactions. The bromine atom provides a site for linking to reporter tags (e.g., fluorescent dyes, biotin) or for modification to improve binding affinity and selectivity, essential steps in converting a starting fragment into a validated chemical probe.

Table 3: Characteristics of this compound as a Potential Chemical Probe Scaffold

Characteristic Relevance to Chemical Probes Example from Related Scaffolds
Specific Binding Potential for hydrogen bonding via pyridine N and furan O. Isoxazole-based probes form a key hydrogen bond with Asn140 in the BRD4 bromodomain. nih.gov
Cell Permeability Small molecular weight and moderate polarity are favorable for crossing cell membranes. Optimized fragment-derived hits are often designed to be cell-penetrant. nih.gov
Modifiability The bromine atom allows for synthetic elaboration to improve potency or attach affinity tags. Fragment-based drug discovery relies on iterative chemical modification of a starting hit. nih.gov

| Target Validation | A selective probe can be used to confirm the role of a target protein in disease processes. | Chemical probes for BET bromodomains are vital tools in this emerging target class. nih.gov |

Chemoinformatics and Data Mining for Structure-Property Relationships

Chemoinformatics and computational modeling are powerful tools for accelerating the discovery and optimization of molecules like this compound. By analyzing its structure, a variety of molecular descriptors can be calculated to predict its physical, chemical, and biological properties. This approach is central to establishing quantitative structure-activity relationships (QSAR) and structure-property relationships (SPR).

For this compound, computational studies could be employed to:

Predict Biological Activity: Docking simulations could model how the molecule fits into the binding sites of various proteins, helping to prioritize targets for experimental screening.

Optimize Material Properties: Quantum chemical calculations could predict electronic properties such as the HOMO/LUMO gap, which is relevant for optoelectronic applications.

Guide Synthetic Efforts: By analyzing large databases of known reactions, machine learning models could predict the most efficient synthetic routes to novel derivatives.

Assess Drug-Likeness: Computational tools can calculate properties like logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors/acceptors to assess the potential of its derivatives as drug candidates.

Data mining the vast landscape of existing chemical and biological data for related furan and pyridine compounds can reveal patterns and correlations, providing valuable insights and testable hypotheses for future research on this compound.

Table 4: Key Molecular Descriptors and Their Relevance for this compound

Descriptor Definition Predicted Relevance
Molecular Weight The sum of the atomic weights of all atoms in the molecule (224.05 g/mol ). evitachem.com Important for drug-likeness (e.g., Lipinski's Rule of Five) and membrane permeability.
logP The logarithm of the partition coefficient between octanol and water; a measure of lipophilicity. Influences solubility, cell permeability, and metabolic stability.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen. Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Key for predicting electronic properties, reactivity, and suitability for optoelectronic materials. |

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(4-Bromofuran-2-yl)pyridine, and how can reaction conditions be optimized for high yield?

Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling , a method validated for similar brominated pyridine derivatives . Key steps include:

  • Using 4-bromofuran and pyridine boronic acid as precursors.
  • Optimizing catalyst systems (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) in a mixed solvent (toluene/ethanol/water) at 80–90°C.
  • Monitoring reaction progress via TLC and purifying via silica gel chromatography (eluent: hexane/ethyl acetate gradient) .
    Alternative approaches include click chemistry for modular assembly of heterocyclic frameworks under mild conditions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .

Basic: How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?

Answer:
Contradictions in NMR or mass spectrometry data often arise from tautomerism or solvent effects . To address this:

  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Compare experimental data with DFT-calculated spectra for structural validation .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic patterns (e.g., bromine’s 1:1 79Br^{79}\text{Br}/81Br^{81}\text{Br} signature) .

Advanced: What advanced crystallization techniques are suitable for obtaining high-quality single crystals of this compound for X-ray diffraction studies?

Answer:

  • Slow solvent evaporation in a mixed solvent system (e.g., dichloromethane/hexane) promotes crystal growth by reducing nucleation sites .
  • Utilize hydrogen-bond-directed assembly : The bromofuran’s electron-deficient ring engages in C–H⋯π interactions with pyridine, stabilizing the crystal lattice .
  • For π-stacked architectures, employ diffusion-based methods (e.g., layering with a non-solvent) to control intermolecular distances (ideal dCg⋯Cg=3.54.0d_{\text{Cg⋯Cg}} = 3.5–4.0 Å) .

Advanced: How does the electronic nature of the bromofuran substituent influence the reactivity of the pyridine ring in cross-coupling reactions?

Answer:
The electron-withdrawing bromofuran group deactivates the pyridine ring, directing electrophilic substitution to the meta-position . This effect:

  • Enhances stability of Pd intermediates in Suzuki couplings by reducing electron density at the reactive site .
  • Lowers reaction yields in Ullmann-type couplings due to decreased nucleophilicity, necessitating stronger bases (e.g., Cs₂CO₃) .
  • Validated via Hammett substituent constants (σmeta\sigma_{\text{meta}}) and computational studies (NBO analysis) .

Basic: What strategies can be employed to mitigate competing side reactions during functionalization of this compound at the pyridine nitrogen?

Answer:

  • Protection/deprotection strategies : Use Boc groups to shield the nitrogen during bromofuran functionalization, followed by acidic cleavage .
  • Regioselective alkylation : Employ bulky electrophiles (e.g., tert-butyl bromides) to minimize over-alkylation .
  • Monitor reactions via in situ IR spectroscopy to detect intermediates and adjust stoichiometry .

Advanced: How can computational chemistry methods be integrated with experimental data to predict the supramolecular assembly of this compound derivatives?

Answer:

  • Molecular dynamics (MD) simulations predict packing motifs by modeling intermolecular interactions (e.g., C–H⋯N hydrogen bonds) .
  • Hirshfeld surface analysis quantifies contact contributions (e.g., Br⋯H interactions) from crystallographic data .
  • Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic hotspots for self-assembly .

Advanced: What are the key considerations when designing biological activity assays for this compound-based compounds targeting enzyme inhibition?

Answer:

  • Kinetic assays : Measure KiK_i values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition potency .
  • Docking studies : Align the bromofuran-pyridine scaffold in enzyme active sites (e.g., kinases) using AutoDock Vina to optimize steric/electronic complementarity .
  • Cytotoxicity profiling : Use HEK-293 cells to differentiate target-specific effects from general toxicity (IC₅₀ threshold: <10 μM) .

Basic: How should researchers approach the optimization of column chromatography parameters for purifying this compound analogs with mixed polarities?

Answer:

  • Mobile phase optimization : Adjust polarity using ternary solvent systems (e.g., hexane/ethyl acetate/methanol) to resolve nonpolar bromofuran and polar pyridine moieties .
  • Gradient elution : Start with 5% ethyl acetate in hexane, increasing to 30% over 20 column volumes.
  • Monitor fractions via UV-Vis at 254 nm (pyridine’s π→π* transition) and confirm purity by HPLC (C18 column, acetonitrile/water) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.